molecular formula C20H17F2N3O4S B2526274 1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-41-4

1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2526274
CAS RN: 899739-41-4
M. Wt: 433.43
InChI Key: IQROHGNVYMOSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrazine is a polyfunctional tetrahydropyrazine derivative. Tetrahydropyrazines are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their potential use in pharmaceuticals. The presence of difluorophenyl and nitrophenylsulfonyl groups suggests that this compound could exhibit interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydropyrazine scaffolds typically involves the reaction of pentafluoropyridine with sodium phenylsulfinate followed by a reaction with an appropriate diamine . This method allows for the introduction of various substituents, providing access to a wide range of polysubstituted [6,6]-ring fused systems. Although the specific synthesis of 1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrazine is not detailed, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of tetrahydropyrazine derivatives is characterized by a six-membered ring containing nitrogen atoms. These nitrogen atoms can influence the electronic properties of the molecule, such as the HOMO-LUMO gap, which is a critical factor in determining the optoelectronic properties of the compound . The difluorophenyl and nitrophenylsulfonyl groups attached to the tetrahydropyrazine core are likely to further modulate these properties through electron-withdrawing effects.

Chemical Reactions Analysis

Tetrahydropyrazine derivatives can undergo various chemical reactions due to their polyfunctionality. The presence of reactive functional groups such as sulfonyl and nitro groups can lead to interactions with nucleophiles, potentially yielding a variety of substituted derivatives . These reactions can be exploited to synthesize novel compounds with tailored physical and chemical properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrazine would be influenced by its molecular structure. The presence of fluorine atoms is known to affect the chemical shifts in NMR spectroscopy due to their electronegativity and the ability to induce deshielding of neighboring atoms . The compound's solubility, melting point, and stability would be determined by the nature of its substituents and the overall molecular geometry. Additionally, the electron-withdrawing effects of the sulfonyl and nitro groups could confer unique electronic properties, potentially making the compound a candidate for optoelectronic applications or as a pharmacophore in drug design .

Scientific Research Applications

Synthesis and Structural Insights

1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine serves as an intermediate for synthesizing heterocyclic compounds with potential biological activities. Its synthesis involves reactions of various hydrazines and amidines under specific conditions, leading to a variety of heterocyclic frameworks. These reactions highlight the compound's versatility as a precursor for generating diverse heterocyclic structures with potential therapeutic applications (Kascheres et al., 1991).

Antibacterial and Antimicrobial Applications

The compound's derivatives exhibit significant antibacterial and antimicrobial activities, making them valuable in the search for new therapeutic agents. For instance, novel heterocyclic compounds incorporating a sulfonamido moiety, derived from this compound, have shown high antibacterial activity, underscoring its potential in developing new antimicrobial agents (Azab et al., 2013).

Advanced Material Development

In materials science, derivatives of 1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine can be used to engineer novel polymeric and molecular solids. These materials showcase unique electronic and structural properties, making them suitable for various applications, including electrochromic devices and light-emitting diodes (LEDs). The compound's ability to form strong hydrogen bonds and engage in weak intermolecular interactions facilitates the creation of materials with tailored electronic properties (Wang et al., 2014).

properties

IUPAC Name

1-(3,4-difluorophenyl)-2-(2-methyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O4S/c1-13-4-6-15(25(26)27)12-19(13)30(28,29)24-10-9-23-8-2-3-18(23)20(24)14-5-7-16(21)17(22)11-14/h2-8,11-12,20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQROHGNVYMOSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.